molecular formula C11H11FeNO B13831064 Amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)

Amino(cyclopenta-2,4-dien-1-ylidene)methanolate,cyclopenta-1,3-diene,iron(2+)

Cat. No.: B13831064
M. Wt: 229.06 g/mol
InChI Key: XCOYBJPAIYQCMT-UHFFFAOYSA-N
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Description

Ferrocenecarboxamide is an organometallic compound derived from ferrocene, which consists of two cyclopentadienyl rings bound to a central iron atom. This compound is characterized by the presence of a carboxamide group attached to the ferrocene structure.

Preparation Methods

Ferrocenecarboxamide can be synthesized through the amidation of ferrocenecarboxylic acid. The reaction involves the use of amines and appropriate coupling agents to form the amide bond. For example, N-(2-hydroxyethyl)ferrocenecarboxamide can be synthesized by reacting ferrocenecarboxylic acid with 2-hydroxyethylamine in the presence of a coupling agent . The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ferrocenecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the electrocatalytic oxidation of bilirubin at ferrocenecarboxamide-modified electrodes . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized ferrocene derivatives, while reduction reactions may produce reduced ferrocene compounds.

Properties

Molecular Formula

C11H11FeNO

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C6H6NO.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,(H2,7,8);1-5H;

InChI Key

XCOYBJPAIYQCMT-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)N.[Fe]

Origin of Product

United States

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